molecular formula C7H8FNOS B14030221 2-Fluoro-4-methoxy-3-(methylthio)pyridine

2-Fluoro-4-methoxy-3-(methylthio)pyridine

Cat. No.: B14030221
M. Wt: 173.21 g/mol
InChI Key: DLFIOCYOLJOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-3-(methylthio)pyridine: is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-3-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Scientific Research Applications

Chemistry: 2-Fluoro-4-methoxy-3-(methylthio)pyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is used to study the interactions of fluorinated pyridines with biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structural features make it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy and methylthio groups can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxy-4-(methylthio)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(methylthio)pyridine

Comparison: 2-Fluoro-4-methoxy-3-(methylthio)pyridine is unique due to the presence of both methoxy and methylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8FNOS

Molecular Weight

173.21 g/mol

IUPAC Name

2-fluoro-4-methoxy-3-methylsulfanylpyridine

InChI

InChI=1S/C7H8FNOS/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

DLFIOCYOLJOVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.